molecular formula C8H7NO5 B1629463 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid CAS No. 79754-38-4

5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Cat. No. B1629463
CAS RN: 79754-38-4
M. Wt: 197.14 g/mol
InChI Key: HHNXNXMHDXRXPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the formyl group and subsequent carboxylation. While specific synthetic routes may vary, researchers have explored methods such as Vilsmeier-Haack formylation and carboxylation reactions to obtain 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid. Further details on the synthetic pathways can be found in relevant literature .

Scientific Research Applications

Pyrolysis of Polysaccharides

Studies on the pyrolysis of polysaccharides have investigated the chemical mechanisms involved in the formation of various carbon products. While this research does not directly mention "5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid," the formation and applications of pyrrole derivatives in thermal degradation processes might offer some parallels in understanding potential applications of the compound (Ponder & Richards, 1994).

Plant Defense Mechanisms

Research into the role of proline and pyrroline-5-carboxylate metabolism in plants has highlighted the importance of these compounds in plant defense against pathogens. This study suggests that pyrrole derivatives might play a role in biological defense mechanisms, hinting at potential applications in agriculture or bioengineering (Qamar, Mysore, & Senthil-Kumar, 2015).

Biotechnological Production

Lactic acid derivatives, produced via biotechnological routes, have been investigated for their potential in green chemistry applications. While the focus is on lactic acid, the methodologies and applications could be analogous to those of pyrrole derivatives, suggesting potential uses in sustainable chemical production or as precursors for biodegradable materials (Gao, Ma, & Xu, 2011).

Renewable Chemical Production

Advancements in the sustainable synthesis of adipic acid from biomass derivatives have been reviewed, highlighting the importance of green routes for industrial dicarboxylic acid production. This research might indirectly suggest applications for "5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid" in the context of renewable materials and sustainable chemical synthesis (Lang & Li, 2021).

properties

IUPAC Name

5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-3-5(7(11)12)4(2-10)9-6(3)8(13)14/h2,9H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNXNXMHDXRXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646425
Record name 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid

CAS RN

79754-38-4
Record name 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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